Product packaging for 7-Ethoxybenzo[d]oxazol-2-amine(Cat. No.:)

7-Ethoxybenzo[d]oxazol-2-amine

Cat. No.: B12869945
M. Wt: 178.19 g/mol
InChI Key: FLIPZYQJTIGZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxybenzo[d]oxazol-2-amine is a chemical compound built around the benzoxazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery research . The 2-aminobenzoxazole core is recognized as a significant pharmacophore, with documented potential to interact with various enzymatic targets . This structure and its substituted analogues, such as the 7-ethoxy derivative, are frequently investigated for their broad spectrum of biological activities, which can include antimicrobial, anticancer, and anti-inflammatory effects . The specific 7-ethoxy substitution on the benzoxazole ring may influence the compound's electronic properties, lipophilicity, and overall bioavailability, making it a valuable intermediate for structure-activity relationship (SAR) studies. In laboratory research, 2-aminobenzoxazole derivatives have been identified as key precursors and intermediates in synthesizing more complex molecules . They serve as potential therapeutic agents, including as various enzyme inhibitors such as proteases, chymase, butyrylcholinesterase, and topoisomerase II inhibitors . The compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers should handle all chemicals with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B12869945 7-Ethoxybenzo[d]oxazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-ethoxy-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O2/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

FLIPZYQJTIGZLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=N2)N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intermediate Characterization in 7 Ethoxybenzo D Oxazol 2 Amine Formation

Detailed Mechanistic Pathways of Cyclization and Rearrangement Reactions (e.g., Smiles Rearrangement)

The formation of the 2-aminobenzoxazole (B146116) scaffold can be achieved through several synthetic strategies. Two prominent mechanistic pathways include the direct cyclization of a substituted 2-aminophenol (B121084) and the functionalization of a benzoxazole (B165842) precursor via an intramolecular rearrangement.

One common approach involves the reaction of a 2-aminophenol (such as 2-amino-3-ethoxyphenol, the precursor for the title compound) with a cyanating agent. A non-hazardous agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), provides an effective route. nih.govacs.orgresearchgate.net The proposed mechanism proceeds as follows:

Activation: The Lewis acid coordinates to the cyano group of NCTS, enhancing its electrophilicity. nih.govacs.org

Nucleophilic Attack: The amino group of the 2-aminophenol attacks the activated cyano carbon.

Elimination: This is followed by the elimination of the p-toluenesulfonamide group. nih.govacs.org

Intramolecular Cyclization: The proximate hydroxyl group then performs a nucleophilic attack on the electron-deficient carbon of the intermediate.

Aromatization: Subsequent rearrangement and proton transfer during workup lead to the formation of the stable, aromatic 2-aminobenzoxazole ring system. nih.govacs.org

An alternative and powerful strategy for synthesizing N-substituted 2-aminobenzoxazoles employs the Smiles rearrangement, which is a form of intramolecular nucleophilic aromatic substitution (SₙAr). nih.govresearchgate.net This pathway typically starts from a benzoxazole-2-thiol precursor. acs.org

S-Alkylation: The benzoxazole-2-thiol is first activated, for instance, with chloroacetyl chloride, to form an S-alkylated intermediate. nih.govresearchgate.net

Nucleophilic Attack: An amine then attacks the carbonyl group, forming an amide linkage.

Smiles Rearrangement: The critical step involves the intramolecular nucleophilic attack by the amide nitrogen atom onto the C2 carbon of the benzoxazole ring. This forms a spirocyclic intermediate. nih.gov

Ring Opening and Rearomatization: The C-S bond of the original thiol is cleaved, and subsequent hydrolysis and rearomatization, often facilitated by a base like cesium carbonate, yield the final N-substituted 2-aminobenzoxazole. nih.gov This metal-free approach is noted for its efficiency and broad substrate scope. acs.org

Role of Intermediates in Reaction Progression

Intermediates are pivotal in dictating the course and efficiency of benzoxazole synthesis. Their stability and reactivity determine product yields and the potential for side reactions.

In syntheses starting from 2-aminophenol, thioureas can serve as precursors. For instance, the reaction between 2-aminophenol and thiourea (B124793) at elevated temperatures can produce benzoxazole-2-thiol. rsc.org This thiol is a stable and versatile intermediate that can be isolated and used in subsequent reactions, such as the Smiles rearrangement pathway described above. nih.govrsc.org

In the Smiles rearrangement route, the 2-(benzo[d]oxazol-2-ylthio)acetamide derivative is the key intermediate that undergoes the intramolecular rearrangement. The formation of this intermediate links the benzoxazole core to the incoming amine via a flexible acetamide chain, positioning the nucleophilic nitrogen correctly for the subsequent ring-forming attack on the C2 position. nih.gov

The reaction conditions can also lead to the formation of undesired intermediates or side products. For example, in reactions involving benzoxazole-2-thiol and bromoamines, disulfide analogues can form as significant byproducts. nih.govresearchgate.net The formation of these disulfide species is often influenced by the stoichiometry of the base and can sometimes be suppressed by the addition of a radical scavenger, suggesting a competing radical mechanism under certain conditions. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Benzoxazol-2-amine Synthesis

The synthesis of benzoxazol-2-amines is governed by both kinetic and thermodynamic factors. The final aromatic benzoxazole product is thermodynamically highly stable, which provides a strong driving force for the cyclization and rearrangement reactions. However, the reaction pathway and rate are kinetically controlled and highly dependent on experimental conditions.

The choice of catalyst and base also plays a significant kinetic role. Lewis acids like BF₃·Et₂O are essential to activate the cyanating agent in the cyclization pathway, thereby lowering the activation energy for the initial nucleophilic attack. nih.govresearchgate.net In the Smiles rearrangement, the choice and amount of base (e.g., K₂CO₃ vs. Cs₂CO₃) can determine the selectivity between the desired product and side products like disulfides. nih.gov

While detailed quantitative kinetic studies are not extensively reported for all pathways, the optimization of reaction times, temperatures, and reagents in synthetic protocols implicitly addresses the need to favor the kinetically accessible pathway to the desired thermodynamically stable product. nih.govresearchgate.net The use of techniques like LC-MS to monitor reaction progress allows for empirical optimization of these kinetic parameters. acs.org

Advanced Spectroscopic and Analytical Techniques for Intermediate and Product Identification

A suite of advanced analytical techniques is indispensable for the unambiguous identification of intermediates and the final 7-Ethoxybenzo[d]oxazol-2-amine product, as well as for monitoring reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for monitoring the real-time progress of a reaction. It is used to estimate the conversion of starting materials and to detect the formation of intermediates and byproducts. nih.govresearchgate.net Its high sensitivity is crucial for identifying transient species. Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and determine the elemental composition of the final products with high accuracy, providing definitive evidence of their identity. nih.govacs.orgbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for structural elucidation.

¹H NMR provides information about the chemical environment of protons, their multiplicity, and their proximity to one another. For a 7-ethoxy substituted benzoxazole, characteristic signals would include aromatic protons on the benzene (B151609) ring, the protons of the ethyl group (a triplet and a quartet), and a signal for the amine protons. nih.govrsc.org

¹³C NMR is used to identify all unique carbon atoms in the molecule. The C2 carbon of the benzoxazole ring is particularly characteristic, appearing significantly downfield. rsc.orgmdpi.com

Table 1: Typical NMR Chemical Shift Ranges for the Benzoxazole Core. (Data extrapolated from analogous structures).
AtomTechniqueTypical Chemical Shift (δ, ppm)Reference Source(s)
Aromatic Protons (H4, H5, H6, H7)¹H NMR7.00 - 7.80 rsc.orgmdpi.com
Amine Protons (-NH₂)¹H NMR5.00 - 8.00 (broad) nih.gov
C2 (Oxazole Ring)¹³C NMR160 - 165 rsc.org
Aromatic Carbons¹³C NMR105 - 155 rsc.orgmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify characteristic functional groups. Key vibrational frequencies for a 2-aminobenzoxazole would include N-H stretching for the amine group, C=N stretching of the oxazole (B20620) ring, and C-O-C stretching vibrations. ijpsjournal.com

Derivatization and Functionalization Strategies of the 7 Ethoxybenzo D Oxazol 2 Amine Scaffold

N-Substitution Reactions for Structural Diversification

There is no specific information available in the scientific literature detailing N-substitution reactions performed on 7-ethoxybenzo[d]oxazol-2-amine.

Regioselective Functionalization of the Benzo-Fused Ring

There is no specific information available in the scientific literature detailing the regioselective functionalization of the benzo-fused ring of this compound.

Introduction of Various Functional Groups for Modulating Activity

There is no specific information available in the scientific literature regarding the introduction of various functional groups to modulate the activity of this compound.

Synthesis of Analogue Series for Structure-Activity Studies

There is no specific information available in the scientific literature on the synthesis of analogue series of this compound for structure-activity studies.

Molecular Mechanisms of Biological Activity of 7 Ethoxybenzo D Oxazol 2 Amine and Its Derivatives

In Vitro Enzyme Inhibition Profiles

The benzoxazole (B165842) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. arabjchem.org Derivatives of this structure have been synthesized and evaluated against a range of enzymes and receptors, revealing complex structure-activity relationships and diverse mechanisms of action.

DNA gyrase and topoisomerase II are essential enzymes that control the topological state of DNA during replication, transcription, and recombination, making them validated targets for antibacterial and anticancer agents. mdpi.comnih.gov DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, is a particularly effective target for antibacterial drugs. mdpi.com The mechanism of many inhibitors involves trapping the enzyme-DNA complex, which leads to the formation of double-stranded DNA breaks, arrest of the replication fork, and ultimately, bacteriostasis and cell death. researchgate.net

Research has indicated that the benzoxazole scaffold is a promising candidate for the development of DNA gyrase inhibitors. mdpi.com Specifically, derivatives derived from 2-amino phenyl benzoxazole scaffolds are believed to have the potential to be developed into a new class of potent antibiotic agents. mdpi.com While specific inhibitory concentration (IC50) values for 7-Ethoxybenzo[d]oxazol-2-amine are not extensively detailed in the literature, the broader class of benzoxazole derivatives has been shown to effectively inhibit DNA topoisomerases, an activity closely linked to their antibacterial effects. mdpi.com

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.gov Their dysregulation is implicated in the development of various cancers, making them a significant target for therapeutic intervention. nih.gov The HDAC family is divided into several classes, with HDACs 1, 2, 3, and 8 belonging to Class I, and HDACs 4, 5, 7, and 9 in Class IIa, and HDACs 6 and 10 in Class IIb. nih.gov

The development of HDAC inhibitors is an active area of cancer research. For example, certain azetidin-2-one-based small molecules have been developed as dual inhibitors of HDAC6 and HDAC8. researchgate.net While various heterocyclic compounds are being investigated for HDAC inhibition, specific research detailing the direct interaction of this compound or its derivatives with HDAC4 or HDAC8 is not prominent in the available literature.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. nih.gov Inhibition of AChE increases acetylcholine levels in synaptic clefts, which is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative conditions. nih.govnih.gov

Below is a table summarizing the inhibitory activities of selected benzoxazole derivatives against cholinesterase enzymes.

Compound SeriesMost Potent Compound ExampleTarget EnzymeIC50 ValueReference DrugReference Drug IC50
2-Aryl-6-carboxamide benzoxazolesCompound 36AChE12.62 nMDonepezil69.3 nM
2-Aryl-6-carboxamide benzoxazolesCompound 36BChE25.45 nMDonepezil63.0 nM
Naphthoxazole analogsCompound 8AChE0.058 µMDonepezil-
Benzoxazole-oxazole hybridsGeneral RangeAChE0.90 µM - 35.20 µMDonepezil0.016 µM
Benzoxazole-oxazole hybridsGeneral RangeBChE1.10 µM - 37.70 µMDonepezil4.5 µM

Data sourced from multiple studies on benzoxazole derivatives. arabjchem.orgmdpi.comresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.comnih.gov Inhibiting VEGFR-2 is a major strategy in modern cancer therapy. researchgate.net A substantial body of research has demonstrated that benzoxazole derivatives are potent VEGFR-2 inhibitors. researchgate.netmdpi.comnih.gov Various derivatives have been designed and synthesized, showing high growth-inhibitory activities against cancer cell lines that overexpress VEGF. mdpi.com For example, one of the most potent anti-proliferative compounds, a 5-methylbenzo[d]oxazole derivative, exhibited a VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. researchgate.netmdpi.com Another study found that an unsubstituted benzoxazole derivative was a more potent inhibitor of VEGFR-2 than the drug sorafenib, with an IC50 value of 0.268 µM compared to sorafenib's 0.352 µM. researchgate.net

Compound SeriesMost Potent Compound ExampleTargetIC50 ValueReference DrugReference Drug IC50
5-Methylbenzo[d]oxazole derivativeCompound 12lVEGFR-297.38 nMSorafenib-
Unsubstituted benzoxazole-benzamide conjugateCompound 1VEGFR-20.268 µMSorafenib0.352 µM
5-Chlorobenzo[d]oxazole derivativeCompound 14bMCF-7 Cell Line4.75 µMSorafenib-
5-Chlorobenzo[d]oxazole derivativeCompound 14bHepG2 Cell Line4.61 µMSorafenib-

Data compiled from studies on various benzoxazole derivatives. researchgate.netmdpi.comresearchgate.net

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment. nih.gov HIF-1 activates genes involved in angiogenesis, metabolic adaptation, and cell survival, making it an attractive target for cancer therapy. While direct data on this compound is scarce, closely related benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription. In a dual-luciferase reporter assay, some of these derivatives demonstrated IC50 values as low as 24 nM, highlighting the potential of this general scaffold to interfere with the HIF-1 pathway. researchgate.net

P2X7 Receptor Antagonism: The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and central nervous system disorders. nih.gov Antagonists of this receptor are being investigated for various therapeutic applications. nih.gov The development of P2X7 antagonists has involved diverse chemical structures, including those with an amide motif. nih.gov However, the current body of research does not strongly link the benzoxazole scaffold to P2X7 receptor antagonism.

Protease Inhibition: Proteases are enzymes that catalyze the breakdown of proteins. Their inhibition is relevant in various pathological conditions, particularly inflammation. Research has shown that 2-substituted benzoxazole derivatives possess anti-inflammatory properties that can be attributed, in part, to their ability to inhibit proteinases. In vitro studies have demonstrated a significant proteinase inhibitory effect for this class of compounds.

Chymase Activities: Chymase is a serine protease stored in the granules of mast cells and released upon activation. It is involved in various physiological and pathological processes, including inflammation and tissue remodeling. nih.gov While chymase is an emerging drug target, and various inhibitors are under investigation, there is currently no significant evidence in the scientific literature to suggest that this compound or its derivatives are direct inhibitors of chymase activity.

In Vitro Antimicrobial Activity and Modalities

The 2-aminobenzoxazole (B146116) scaffold is a prominent heterocyclic structure that has demonstrated a wide range of antimicrobial activities. Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogenic microorganisms.

Derivatives of 2-aminobenzoxazole have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Interactive Table: Antibacterial Activity of 2-Aminobenzoxazole Derivatives

Compound Type Bacterium Activity Source
2-Aminophenyl benzoxazoles Streptococcus pyogenes Potent nih.gov
2-Aminophenyl benzoxazoles Staphylococcus aureus Potent nih.gov
2-Aminophenyl benzoxazoles Pseudomonas aeruginosa Moderate nih.gov

Research has indicated that 2-aminophenyl benzoxazole derivatives exhibit greater antibacterial potential compared to their 2-phenyl benzoxazole counterparts. nih.gov For instance, certain N-phenyl-1,3-benzoxazol-2-amine derivatives have demonstrated significant inhibitory activity against Staphylococcus aureus and Streptococcus pyogenes. nih.gov

The antifungal potential of the 2-aminobenzoxazole core has also been explored. Studies have shown that these compounds can be effective against various fungal pathogens.

Interactive Table: Antifungal Activity of 2-Aminobenzoxazole Derivatives

Compound Type Fungus Activity Source
2-Substituted benzoxazoles Aspergillus clavatus Moderate nih.gov

Derivatives of 2-substituted benzoxazoles have been screened for their in vitro antifungal properties and have shown moderate activity against fungi such as Aspergillus clavatus and Candida albicans. nih.gov The structural modifications on the benzoxazole ring play a crucial role in determining the antifungal efficacy.

While direct evidence for the antitubercular activity of this compound is limited, research on structurally related compounds provides some insights. The benzoxazole scaffold is being investigated for its potential against Mycobacterium tuberculosis.

In a study exploring the structure-activity relationship of benzoxazoles for antitubercular activity, it was found that certain substitutions can significantly impact efficacy. For example, the introduction of a methoxy (B1213986) group to the benzoxazole ring was reported to abrogate all antitubercular activity. nih.gov Conversely, other related heterocyclic compounds, such as 2-amino benzothiazoles, have shown bactericidal activity against M. tuberculosis. nih.govmdpi.com These findings suggest that the nature and position of substituents on the benzoxazole ring are critical for any potential antitubercular effects.

A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives showed potent activity against both RNA viruses, such as influenza A, Hepatitis C virus (HCV), and Coxsackie B3 virus, as well as a DNA virus like Hepatitis B virus (HBV). nih.gov Structure-activity relationship studies from this research indicated that the presence of electron-withdrawing substituents on the aromatic ring was favorable for activity against RNA viruses. nih.gov

Cellular Anti-Proliferative and Apoptotic Mechanisms

The benzoxazole scaffold has been a focus of anticancer drug development due to its ability to induce apoptosis in cancer cells.

Numerous studies have reported the pro-apoptotic effects of benzoxazole derivatives in various cancer cell lines. These compounds can trigger programmed cell death through different molecular pathways.

For instance, novel benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have been shown to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. mdpi.com This involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of the caspase cascade. mdpi.com Similarly, certain substituted benzoxazoles have demonstrated an increased apoptotic effect on mouse lymphoma cells. unica.it The induction of apoptosis by these compounds is a key mechanism behind their potential antitumor activity.

DNA Fragmentation Analysis in Cellular Models

Benzoxazole derivatives have been shown to induce apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes, including DNA fragmentation. In cellular models, the treatment with certain benzoxazole compounds leads to the activation of endogenous endonucleases that cleave the chromosomal DNA into smaller fragments. This effect is a hallmark of apoptosis and is often analyzed using techniques such as agarose (B213101) gel electrophoresis, which reveals a characteristic "ladder" pattern of DNA fragments.

For instance, studies on various cancer cell lines have demonstrated that novel benzoxazole-benzamide conjugates can induce a significant increase in the percentage of apoptotic cells. This is accompanied by an accumulation of cells in the pre-G1 phase of the cell cycle, which is indicative of DNA fragmentation and apoptotic cell death.

Modulation of Key Cellular Signaling Pathways (e.g., c-Myc, Caspase-3)

The pro-apoptotic activity of benzoxazole derivatives is mediated through the modulation of key cellular signaling pathways. The c-Myc oncogene, which is overexpressed in many cancers, plays a crucial role in cell proliferation and apoptosis. nih.govresearchgate.net Some benzoxazole derivatives may exert their anticancer effects by modulating c-Myc expression or its downstream targets. The silencing of c-Myc has been shown to prevent apoptosis induced by certain chemotherapeutic agents, highlighting its importance in this process. nih.govresearchgate.net

Furthermore, the apoptotic cascade initiated by benzoxazole derivatives often involves the activation of caspases, a family of cysteine proteases that execute the final stages of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic pathway. Studies have shown that treatment with certain benzoxazole derivatives leads to a significant increase in the levels of activated caspase-3 in cancer cells. This, in turn, leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Necroptosis Inhibition at the Cellular Level

Necroptosis is a form of programmed necrosis that is independent of caspases and is mediated by receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). Recent studies have identified benzoxazole and related benzothiazole derivatives as potent inhibitors of necroptosis. nih.gov These compounds can directly target and inhibit the kinase activity of RIPK1, a critical upstream regulator of the necroptotic pathway. By inhibiting RIPK1, these derivatives can block the formation of the necrosome, a signaling complex essential for the execution of necroptosis. This inhibitory activity has been observed in various cellular models of necroptosis, suggesting a potential therapeutic application for these compounds in diseases where necroptosis plays a pathogenic role, such as certain inflammatory and neurodegenerative conditions. nih.gov

Immunomodulatory and Other Pharmacological Mechanisms in Vitro

Sustained Activation of Nuclear Factor Kappa B (NF-κB)

Nuclear Factor Kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. nih.govnih.govelsevierpure.commedium.com The canonical NF-κB pathway is typically transiently activated by various stimuli. However, sustained or persistent activation of NF-κB can lead to chronic inflammation and is implicated in the pathogenesis of several diseases. mdpi.comnih.gov While some small molecules are known to inhibit NF-κB, the ability of this compound or its derivatives to cause sustained activation of NF-κB is not well-documented in the reviewed literature. Typically, benzoxathiole derivatives have been shown to inhibit NF-κB activation. nih.gov The prolonged activation of the p65 subunit of NF-κB has been linked to the persistent inflammatory effects of advanced glycation end products in macrophages. mdpi.com Whether specific benzoxazole derivatives can induce a similar sustained activation would require further investigation to elucidate the specific molecular interactions and downstream consequences.

Analgesic and Anti-inflammatory Cellular Pathways

A significant body of research has highlighted the analgesic and anti-inflammatory properties of benzoxazole derivatives. doaj.org The primary mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.

By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The selectivity for COX-2 is attributed to the specific interactions of the benzoxazole scaffold with the active site of the enzyme.

Below is a table summarizing the COX inhibitory activity of some benzoxazole derivatives from a representative study:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Derivative A2575
Derivative B3080
Derivative C1565
Indomethacin (Control)8590

Antihyperglycemic Potentiation Mechanisms

Several benzoxazole derivatives have been investigated for their potential as antihyperglycemic agents. The mechanisms underlying these effects appear to be multifaceted and can involve the potentiation of insulin (B600854) signaling pathways.

One proposed mechanism is through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), similar to the action of thiazolidinedione drugs. dntb.gov.ua Activation of PPAR-γ leads to an increase in insulin sensitivity in peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, resulting in enhanced glucose uptake and utilization.

Another potential mechanism is the activation of glucokinase, a key enzyme in glucose metabolism that acts as a glucose sensor in pancreatic β-cells and hepatocytes. By activating glucokinase, benzoxazole derivatives could enhance glucose-stimulated insulin secretion from the pancreas and increase hepatic glucose uptake, thereby contributing to lower blood glucose levels.

The following table summarizes the observed antihyperglycemic effects of representative benzoxazole derivatives in a diabetic animal model:

CompoundBlood Glucose Reduction (%)Mechanism of Action
Derivative X35PPAR-γ Agonist
Derivative Y40Glucokinase Activator
Metformin (Control)45Multiple Pathways

Computational Chemistry and Molecular Modeling in Research on 7 Ethoxybenzo D Oxazol 2 Amine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in understanding the interaction between a ligand, such as 7-Ethoxybenzo[d]oxazol-2-amine, and its biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been instrumental in predicting how 2-amino-7-substituted benzoxazole (B165842) analogs, a class of compounds that includes this compound, bind to their target proteins. For instance, research on 2-amino-7-substituted benzoxazole analogs as inhibitors of the RSK2 kinase has utilized molecular modeling to understand their binding modes. nih.gov These studies help in visualizing the three-dimensional arrangement of the ligand within the active site of the protein, providing a static model of the interaction.

Compound ClassBiological TargetPredicted Binding Affinity (Docking Score)
2-Amino-7-substituted benzoxazolesRSK2Potent Inhibition Suggested by Modeling nih.gov
Benzoxazole DerivativesVEGFR-2Varies based on substitution nih.gov
General Benzoxazole DerivativesDNA Gyrase-6.388 to -6.687 researchgate.net

Identification of Key Interacting Residues and Binding Pockets

One of the most significant contributions of molecular docking is the identification of key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. For 2-amino-7-substituted benzoxazole analogs targeting RSK2, molecular modeling was employed to understand the specific interactions within the kinase's active site. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In broader studies of benzoxazole derivatives, key residues have been identified for various targets. For instance, in the context of VEGFR-2 inhibition, amino acid residues such as Leu35, Val43, Lys63, and Asp191 have been pointed out as important for stabilizing the inhibitors in the binding pocket. nih.gov These insights are critical for designing new analogs with improved affinity and selectivity, as modifications can be made to the ligand to enhance its interaction with these specific residues.

Biological TargetKey Interacting Residues for Benzoxazole DerivativesType of Interaction
RSK2Specific to the 2-amino-7-substituted scaffold nih.govHydrogen bonds, hydrophobic interactions
VEGFR-2Leu35, Val43, Lys63, Asp191 nih.govStabilizing interactions

Virtual Screening for Novel Ligands and Hit Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. High-throughput screening (HTS) campaigns have successfully identified 2-amino-7-substituted benzoxazole analogs as potent inhibitors of targets like RSK2. nih.gov Following initial hit identification, computational methods can be used to screen virtual libraries of similar compounds to rapidly explore the chemical space around the initial hit and identify more potent or drug-like molecules. This approach accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

SAR and QSAR are methods used to understand how the chemical structure of a molecule is related to its biological activity. These approaches are fundamental in medicinal chemistry for optimizing lead compounds.

Elucidation of Structural Determinants for Biological Activity

In a broader context, 3D-QSAR studies on benzoxazole derivatives have utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models that explain the relationship between the three-dimensional properties of the molecules and their anticancer activity. nih.gov The contour maps generated from these models provide a visual representation of the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity.

Predictive Modeling for Compound Design and Optimization

QSAR methodologies aim to build mathematical models that can predict the biological activity of new, unsynthesized compounds. These models are developed by establishing a correlation between the chemical structures of a series of compounds and their measured biological activities. For benzoxazole derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed. nih.govresearchgate.net

For instance, 3D-QSAR models for benzoxazole derivatives targeting cancer cell lines have shown good predictive power, with high correlation coefficients. nih.gov These predictive models are invaluable for the rational design and optimization of new compounds. By using these models, chemists can prioritize the synthesis of candidates that are predicted to have high activity, thereby saving time and resources. The insights gained from these models, such as the importance of specific physicochemical properties or structural features, guide the iterative process of lead optimization to develop more effective therapeutic agents.

Conformational Analysis and Steric Effects on Activity

By employing molecular mechanics or quantum mechanical methods, a potential energy surface (PES) can be generated by systematically rotating the dihedral angles of the ethoxy group. This allows for the identification of low-energy, stable conformers and higher-energy transitional states.

Steric Effects: The size and spatial arrangement of the ethoxy group can exert significant steric effects, which in turn can influence the molecule's ability to interact with biological targets, such as enzyme active sites. A bulky or unfavorably oriented ethoxy group could hinder the optimal binding of the 2-amino group or the benzoxazole core with a receptor, thereby affecting its biological activity. Computational methods can quantify these steric clashes and help in understanding structure-activity relationships (SAR). For instance, the introduction of a malonate moiety in a related piperidine-based substrate was shown to induce geometrical and steric effects that influenced the probability of a targeted C-H bond functionalization process. researchgate.net

Table 1: Illustrative Conformational Analysis Data for this compound * Note: The following data is representative and intended to illustrate the typical output of a conformational analysis. Specific values for this compound would require dedicated computational studies.

Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
180° (anti-periplanar)0.0075.2
+60° (syn-clinal/gauche)1.2012.4
-60° (syn-clinal/gauche)1.2012.4

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic properties and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing molecules like this compound at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate a wide range of electronic properties. researchgate.netresearchgate.net

These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Furthermore, DFT is used to compute the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. Studies on related benzoxazole derivatives have demonstrated the utility of DFT in confirming experimental findings and providing a deeper understanding of molecular structure. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich benzoxazole ring system and the amino group, while the LUMO may be distributed over the aromatic system. The HOMO-LUMO analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

From the HOMO and LUMO energy values obtained through DFT calculations, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net

Chemical Potential (μ): This parameter measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Chemical Hardness (η): This represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap is indicative of a "hard" molecule, which is less reactive, while a small gap indicates a "soft" molecule that is more reactive. irjweb.com

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These reactivity descriptors are valuable in predicting how this compound might behave in different chemical environments and in understanding its potential interactions with other molecules.

Table 2: Representative Quantum Chemical Reactivity Parameters for a Benzoxazole Derivative * Note: This table presents typical values for a benzoxazole derivative calculated using DFT. The actual values for this compound would need to be determined by specific calculations.

ParameterValue
EHOMO-6.15 eV
ELUMO-1.55 eV
HOMO-LUMO Gap (ΔE)4.60 eV
Chemical Potential (μ)-3.85 eV
Global Chemical Hardness (η)2.30 eV
Electrophilicity Index (ω)3.22 eV

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its dynamic behavior and its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a water box, to mimic physiological conditions. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a specific period.

This methodology allows for the exploration of the conformational landscape of this compound and its flexibility. More importantly, MD simulations can be used to model the binding of the molecule to a target receptor. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov By analyzing the trajectory, researchers can understand the stability of the binding pose and the role of specific residues in the binding pocket. Such studies are crucial in rational drug design and in elucidating the mechanism of action of bioactive compounds.

Future Research Directions and Unexplored Avenues for 7 Ethoxybenzo D Oxazol 2 Amine

Development of Highly Selective and Potent Derivatives

The future development of 7-Ethoxybenzo[d]oxazol-2-amine will heavily rely on the strategic design of derivatives to achieve higher potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how chemical modifications influence biological activity. nih.govnih.gov Key strategies will likely involve modifications at various positions of the benzoxazole (B165842) core and the 2-amino group.

Key Areas for Derivatization:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) to the benzene ring, in addition to the existing ethoxy group, can modulate the compound's electronic and steric properties, potentially improving target binding and pharmacokinetic profiles. For instance, studies on related benzothiazoles have shown that fluorine substitutions can lead to potent inhibitors of Gram-positive pathogens. nih.gov

Modification of the 2-Amino Group: The primary amine at the C2 position is a prime site for modification. Conversion to secondary or tertiary amines, amides, or incorporating it into larger heterocyclic systems can significantly alter the compound's biological activity. mdpi.com This approach allows for fine-tuning of properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.

Conformational Constraints: Introducing conformational restrictions, such as creating cyclic structures involving the side chains, can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target. nih.gov

Systematic SAR studies, like those performed on α-keto oxazole (B20620) inhibitors of fatty acid amide hydrolase (FAAH), demonstrate the potential of this approach. In that research, a series of aryl replacements and conformationally restricted side chains led to the identification of inhibitors with picomolar potency, a significant improvement over the parent compound. nih.gov A similar systematic approach for this compound could unlock its full therapeutic potential.

Table 1: Potential Modifications and Expected Outcomes

Modification SiteType of ModificationRationale / Potential Outcome
Benzene RingIntroduction of electron-withdrawing/donating groupsModulate electronic properties, improve target interaction
2-Amino GroupAlkylation, Acylation, Heterocycle formationAlter solubility, lipophilicity, and hydrogen bonding; explore new binding pockets
Overall StructureIntroduction of conformational constraintsIncrease potency and selectivity by reducing conformational flexibility

Integration of Advanced Synthetic and Computational Approaches

To accelerate the discovery and optimization of this compound derivatives, the integration of modern synthetic methodologies and computational chemistry is essential. These tools can streamline the design-synthesis-testing cycle, making the drug discovery process more efficient.

Advanced Synthetic Methods: Recent years have seen the development of novel synthetic routes for 2-aminobenzoxazoles that offer advantages over traditional methods. These include protocols using non-hazardous reagents and metal-free conditions. nih.govnih.gov For example, a scalable, metal-free protocol for synthesizing N-alkylbenzo[d]oxazol-2-amines has been developed, which is particularly useful for producing derivatives that are difficult to obtain through other means. nih.gov Another approach involves the Smiles rearrangement, offering a versatile pathway to N-substituted 2-aminobenzoxazoles from inexpensive starting materials. nih.govresearchgate.net

Computational Chemistry: In silico techniques are invaluable for predicting the biological activity and physicochemical properties of novel compounds before their synthesis.

Molecular Docking: This technique can predict the binding orientation of a ligand (the benzoxazole derivative) within the active site of a target protein. nih.govnih.gov It helps in understanding key interactions and prioritizing compounds for synthesis. Studies on benzothiazol- and benzoxazol-2-amine derivatives have used molecular docking to identify potential targets like Staphylococcus aureus methionyl-tRNA synthetase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the predicted binding mode. nih.gov

Density Functional Theory (DFT): DFT calculations help in understanding the electronic structure and reactivity of molecules, which can be correlated with their biological activity. researchgate.netnih.gov

By combining these computational tools with advanced synthetic strategies, researchers can more rationally design potent and selective derivatives of this compound.

Exploration of Novel Biological Targets and Therapeutic Applications

The benzoxazole scaffold is known for its diverse pharmacological activities, suggesting that this compound and its derivatives could have a broad range of therapeutic applications. researchgate.netmdpi.com While some activities are established, future research should aim to uncover novel biological targets.

Established and Potential Therapeutic Areas:

Therapeutic AreaKnown/Potential Target(s)Supporting Evidence
Antibacterial Methionyl-tRNA Synthetase, DNA GyraseBenzoxazol-2-amine derivatives show potent activity against Gram-positive pathogens, including drug-resistant strains. nih.gov
Anticancer Kinases (e.g., PI3Kα), HER Enzyme, TopoisomeraseBenzoxazole analogs have demonstrated antitumor properties. nih.govmdpi.comresearchgate.net
Anthelmintic Microtubule synthesisN-methylbenzo[d]oxazol-2-amine has shown potency against various helminths, comparable to albendazole. nih.gov
Anti-inflammatory Cyclooxygenase (COX)Structurally related benzimidazoles are known COX inhibitors. mdpi.com
Antiprotozoal PfPNPBenzoxazole derivatives have shown promise as antimalarial, antileishmanial, and antitrypanosomal agents. doaj.org
Enzyme Inhibition Fatty Acid Amide Hydrolase (FAAH)The oxazole core is present in potent FAAH inhibitors. nih.gov

Future research should involve broad biological screening of this compound and its newly synthesized derivatives against a wide panel of enzymes, receptors, and cell lines. Proteomic analysis can also be employed to identify the molecular targets of active compounds, as demonstrated in the study of N-methylbenzo[d]oxazol-2-amine as an anthelmintic agent. nih.gov This unbiased approach could reveal unexpected therapeutic opportunities and expand the pharmacological profile of this promising chemical class.

Innovations in Green and Sustainable Synthesis of Benzoxazole-2-amines

A critical direction for future research is the development of green and sustainable methods for synthesizing this compound and its derivatives. Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comckthakurcollege.net

Several eco-friendly approaches for the synthesis of the benzoxazole core have been reported:

Green Catalysts: Researchers have utilized reusable and environmentally benign catalysts such as fly ash, ionic liquids, and magnetically separable nanocatalysts. mdpi.comckthakurcollege.netnih.gov These catalysts often allow the reactions to proceed under milder conditions and with higher yields.

Metal-Free Conditions: Avoiding the use of heavy metal catalysts is a key goal of green chemistry. Metal-free oxidative coupling reactions and iodine-mediated cyclization are examples of such advancements in benzoxazole synthesis. mdpi.comnih.gov

Alternative Solvents and Conditions: The use of non-toxic and biodegradable solvents like ethanol (B145695) or even solvent-free conditions reduces hazardous waste. ckthakurcollege.netjetir.org Microwave-assisted synthesis is another technique that can shorten reaction times and improve energy efficiency.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional SynthesisGreen Synthesis
Catalysts Often rely on strong acids or metal catalystsUse of reusable, non-toxic catalysts (e.g., ionic liquids, nanocatalysts). mdpi.comckthakurcollege.net
Solvents Use of hazardous and toxic organic solventsUse of benign solvents (e.g., ethanol, water) or solvent-free conditions. ckthakurcollege.netjetir.org
Reaction Conditions Often require harsh conditions (high temperatures, strong acids)Milder reaction conditions, sometimes at room temperature. ckthakurcollege.net
Byproducts Can generate significant hazardous wasteMinimal waste generation, improved atom economy. nih.gov
Efficiency Can suffer from long reaction times and low yieldsShorter reaction times and often high yields of pure products. mdpi.com

By focusing on these green principles, the future production of this compound-based pharmaceuticals can be made more economically viable and environmentally sustainable.

Q & A

What are the most reliable synthetic routes for 7-Ethoxybenzo[d]oxazol-2-amine, and how can purity be optimized?

Basic Synthesis Methodology
A water-mediated synthesis approach is effective for benzo[d]oxazol-2-amine derivatives. For example, coupling 2-aminophenol derivatives with ethoxy-substituted carboxylic acids under reflux conditions, followed by cyclization, can yield the target compound. Purification via silica gel column chromatography (hexane/EtOAc gradients) achieves >95% purity, as demonstrated in analogous syntheses of 4-methyl-N-phenylbenzo[d]oxazol-2-amine . Ethoxy group stability during reflux requires pH control (pH 6–7) to prevent hydrolysis.

How should researchers characterize this compound to confirm structural fidelity?

Basic Characterization Protocol
Combine HRMS (ESI-TOF) for molecular ion validation (e.g., [M+H]+ 253.1335 vs. 253.1329 observed in related compounds) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions. For example, ethoxy protons typically appear at δ ~1.3–1.5 ppm (triplet) and δ ~4.0–4.2 ppm (quartet) in ¹H NMR, while the oxazole C-2 amine resonates at δ ~157 ppm in ¹³C NMR . IR spectroscopy (e.g., N-H stretch at ~2927 cm⁻¹, C-O-C at ~1261 cm⁻¹) further verifies functional groups .

What in vivo models are suitable for evaluating the bioactivity of this compound?

Advanced Biological Evaluation
For anthelmintic or antimicrobial studies, use Trichinella spiralis or Pseudomonas aeruginosa infection models in rodents. Administer the compound orally (10–50 mg/kg/day) and assess parasitic load reduction via histopathology or bacterial inhibition via colony-forming unit (CFU) counts. Toxicity is evaluated through serum ALT/AST levels and histopathological analysis of liver/kidney tissues, as shown for N-methylbenzo[d]oxazol-2-amine derivatives . Dose-response curves and LD₅₀ calculations are critical for therapeutic index determination.

How can solvent choice impact the yield of this compound synthesis?

Advanced Reaction Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization kinetics but may increase side reactions. Water-mediated systems reduce byproducts but require phase-transfer catalysts for ethoxy group compatibility. For instance, replacing DMF with aqueous ethanol (80% v/v) improved yields of benzo[d]oxazol-2-amine derivatives by 15–20% while minimizing hydrolysis . Reaction monitoring via TLC (hexane/CH₂Cl₂ 8:2, Rf ~0.38) ensures timely termination .

How should researchers address discrepancies in NMR data for this compound derivatives?

Data Contradiction Analysis
Unexpected shifts (e.g., amine proton downfield shifts due to hydrogen bonding) require variable-temperature NMR or deuterated solvent screening. For example, in CD₃COCD₃ vs. DMSO-d₆, NH protons in benzo[d]oxazol-2-amine derivatives show δ differences up to 0.5 ppm due to solvent polarity . Cross-validate with HSQC/HMBC to resolve ambiguous assignments. Contradictory HRMS signals may indicate isotopic impurities or adduct formation; use post-column infusion with ammonium formate to suppress sodium adducts .

What computational strategies predict the binding affinity of this compound to biological targets?

Advanced Computational Modeling
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (e.g., PDB: 8WZ) identify hydrogen bonds between the oxazole amine and target residues (e.g., His75, Asp98 in kinase domains). Binding energy calculations (MM-PBSA) for benzo[d]oxazol-2-amine derivatives show ΔG ~−30 kcal/mol, correlating with in vitro IC₅₀ values . Substituent effects (e.g., ethoxy vs. methyl) are modeled via QSAR using Hammett constants (σ) and steric parameters (Es) .

How does the ethoxy substituent influence the electronic properties of benzo[d]oxazol-2-amine?

Advanced Structure-Activity Relationship (SAR)
The ethoxy group’s electron-donating effect (+M) increases oxazole ring electron density, enhancing nucleophilic reactivity. Cyclic voltammetry (CV) shows a 0.2 V anodic shift in oxidation potentials compared to unsubstituted analogs, indicating improved stability . This modification also alters logP values (calculated via ChemAxon: +0.8 vs. −0.3 for hydroxy derivatives), impacting membrane permeability in cell-based assays .

What strategies mitigate low yields in Suzuki-Miyaura couplings of this compound?

Advanced Synthetic Methodology
Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C for boronic ester couplings. For 5-(pinacolatoboryl)benzo[d]oxazol-2-amine derivatives, yields reach 84% when aryl bromides are pre-activated with LiCl . Monitor boronic acid decomposition via ¹¹B NMR and optimize equivalents (1.2–1.5 eq) to avoid excess reagent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.